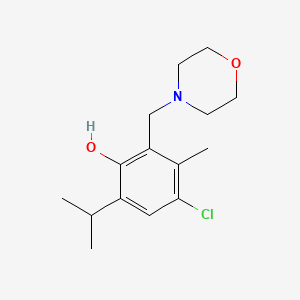
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an isopropyl group, a methyl group, and a morpholinomethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol typically involves multiple steps. One common method includes the chlorination of 3-methylphenol (m-cresol) to introduce the chloro group at the 4-position. This is followed by the alkylation of the phenol ring with isopropyl and methyl groups. Finally, the morpholinomethyl group is introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the chloro group.
科学研究应用
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and morpholinomethyl groups can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A simpler phenol derivative with similar antimicrobial properties.
4-Chloro-3,5-dimethylphenol: Another phenol derivative with enhanced antimicrobial activity due to additional methyl groups.
Uniqueness
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications where other phenol derivatives may not be as effective.
属性
CAS 编号 |
46984-58-1 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC 名称 |
4-chloro-3-methyl-2-(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-4-6-19-7-5-17/h8,10,18H,4-7,9H2,1-3H3 |
InChI 键 |
TZOHETQYVQSHIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1CN2CCOCC2)O)C(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


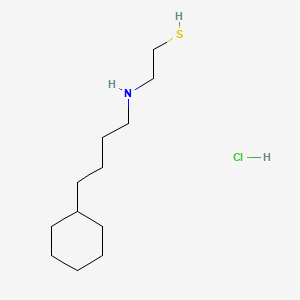
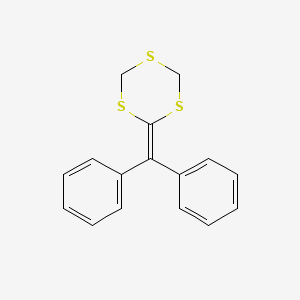

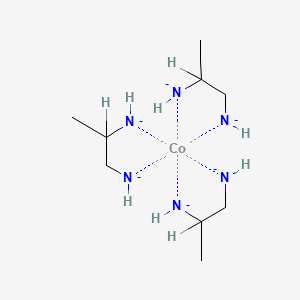
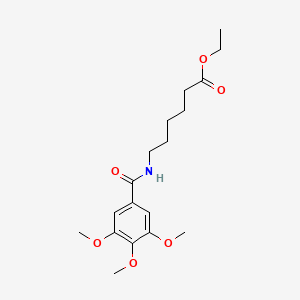
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
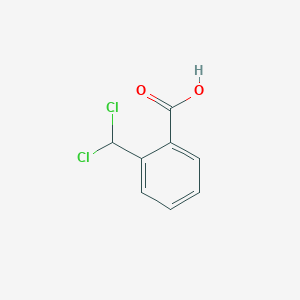

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
silane](/img/structure/B14667907.png)
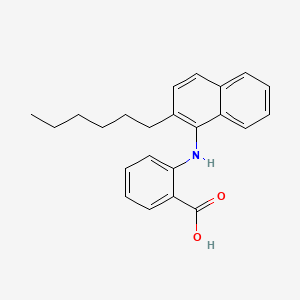
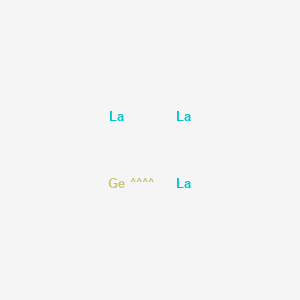

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)
